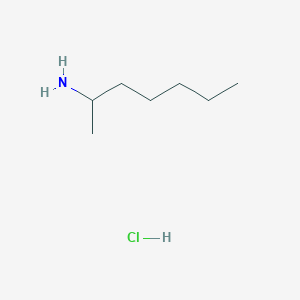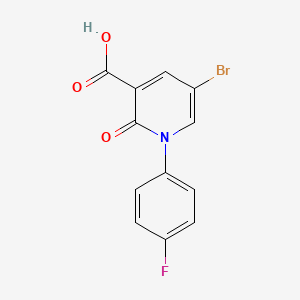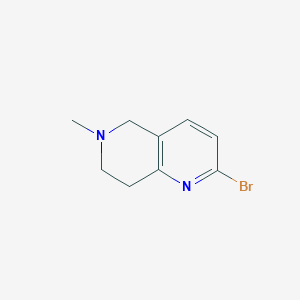
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 2-position and a methyl group at the 6-position on the naphthyridine ring, making it a unique structure with potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine typically involves the bromination of a precursor naphthyridine compound. One common method is the reaction of 6-methyl-7,8-dihydro-5H-1,6-naphthyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for further applications in pharmaceuticals and other industries .
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substituted Naphthyridines: Formed by nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed by oxidation or reduction reactions, respectively.
Coupled Products: Formed by coupling reactions with various halides.
Aplicaciones Científicas De Investigación
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Industrial Applications: Employed in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the naphthyridine ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-7,8-dihydro-5H-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-bromo-7,8-dihydro-5H-1,6-naphthyridine: Lacks the methyl group, which may affect its biological activity and binding affinity.
2,8-dimethyl-1,5-naphthyridine: A different isomer with distinct chemical properties and applications.
Uniqueness
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
2-bromo-6-methyl-7,8-dihydro-5H-1,6-naphthyridine |
InChI |
InChI=1S/C9H11BrN2/c1-12-5-4-8-7(6-12)2-3-9(10)11-8/h2-3H,4-6H2,1H3 |
Clave InChI |
KIEPNVGRQSGSEU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C(C1)C=CC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


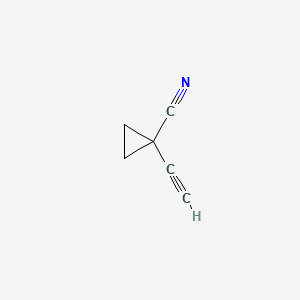
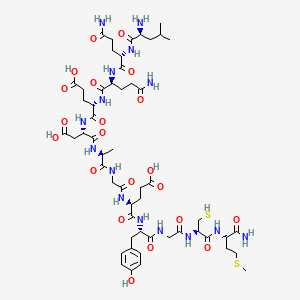
![N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B13913198.png)
![2-Chloro-6-(difluoromethyl)-4-[(methylsulfinyl)methyl]pyridine](/img/structure/B13913208.png)
![6-Fluoro-4-[(methylsulfanyl)methyl]pyridin-2-amine](/img/structure/B13913211.png)
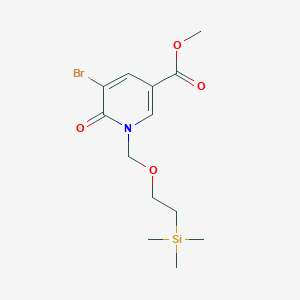
![6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]](/img/structure/B13913215.png)
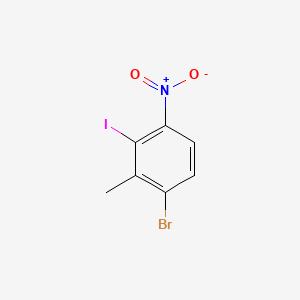
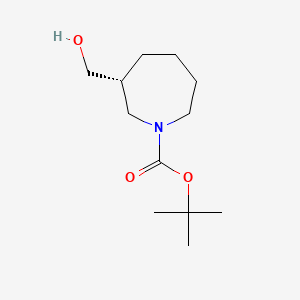
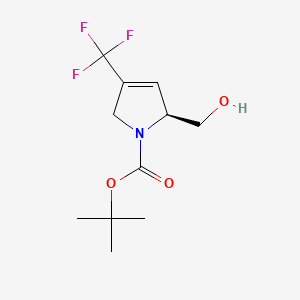
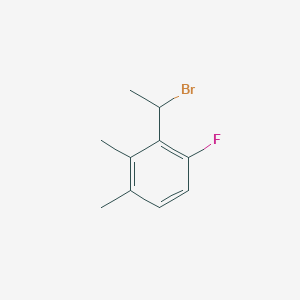
![7-Methoxyimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13913229.png)
